molecular formula C19H23N3O2 B4044074 N-cyclopropyl-N-(2-ethoxybenzyl)-2-(methylamino)nicotinamide

N-cyclopropyl-N-(2-ethoxybenzyl)-2-(methylamino)nicotinamide

Cat. No.: B4044074
M. Wt: 325.4 g/mol
InChI Key: AWLPNFHRESHTDP-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-ethoxybenzyl)-2-(methylamino)nicotinamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.17902698 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Damage Recovery

Studies have explored the effects of nicotinamide analogues on cellular recovery following DNA damage. Specifically, certain analogues can block the recovery of cell division potential after DNA damage, implicating potential applications in understanding cellular repair mechanisms and possibly in developing cancer therapies. The analogues were effective in inhibiting adenosine diphosphate ribosyltransferases, crucial enzymes in the recovery process after DNA damage, indicating their potential use in studying enzyme inhibition and its effects on cell division and DNA repair mechanisms (Jacobson et al., 1984).

Synthesis of Labeled Compounds

Research on the synthesis of labeled compounds, specifically dl-nicotine, has utilized nicotinamide as a precursor, highlighting its role in synthesizing radioactively labeled molecules for biochemical research. This approach allows for the detailed study of the metabolic pathways and mechanisms of action of various compounds, including drugs, within biological systems (Comes et al., 1973).

Enhancement of Solubility and Permeation

Nicotinamide has been investigated for its ability to augment the solubility of poorly water-soluble molecules, acting as a hydrotrope. This property is particularly useful in pharmaceutical formulations, enabling the development of more effective therapeutic agents with enhanced bioavailability. The study on the association of nicotinamide with parabens, for example, demonstrated its potential to facilitate paraben dissolution in aqueous media, reduce parabens' partitioning in the oily phase, and reduce transdermal penetration, thus mitigating the toxicological risk (Nicoli et al., 2008).

Diabetes Treatment through NNMT Inhibition

Nicotinamide derivatives have shown promise as inhibitors of Nicotinamide N-methyltransferase (NNMT), a potential therapeutic target for treating type 2 diabetes mellitus (T2DM). The inhibition of NNMT could ameliorate metabolic disorders, including insulin resistance and obesity, indicating a significant avenue for the development of novel diabetes treatments. One study described novel pyrimidine-5-carboxamide compounds as NNMT inhibitors, highlighting the potential for these compounds in treating diabetes, metabolic syndrome, and chronic kidney disease (Sabnis, 2021).

Apoptosis Induction for Cancer Therapy

The discovery of N-phenyl nicotinamides as potent inducers of apoptosis introduces a new class of compounds for cancer therapy. These compounds have been identified through cell- and caspase-based high throughput screening assays, offering a new pathway for the development of anticancer agents. Their ability to induce apoptosis selectively in cancer cells while being active in drug-resistant cell lines provides a promising approach for overcoming chemotherapy resistance (Cai et al., 2003).

Properties

IUPAC Name

N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-2-(methylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-24-17-9-5-4-7-14(17)13-22(15-10-11-15)19(23)16-8-6-12-21-18(16)20-2/h4-9,12,15H,3,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLPNFHRESHTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=C(N=CC=C3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.